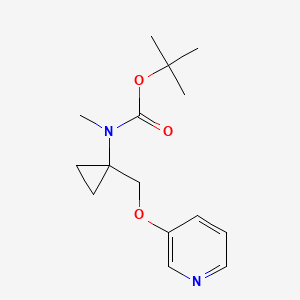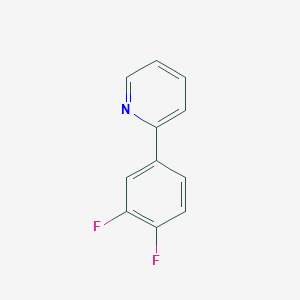
2-(3,4-Difluorophenyl)pyridine
Overview
Description
2-(3,4-Difluorophenyl)pyridine is a chemical compound with the molecular weight of 191.18 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of recent research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of this compound is C11H7F2N . The average mass is 191.177 Da and the monoisotopic mass is 191.054657 Da .Chemical Reactions Analysis
A four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported in the literature . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at a temperature of 2-8°C . The compound is colorless to dark yellow liquid .Scientific Research Applications
Synthesis and Properties
Synthesis Techniques : 2-(2,4-Difluorophenyl)pyridine, a close variant of the compound , has been synthesized using Suzuki cross-coupling reactions. This method, involving palladium-catalyzed coupling, achieves over 90% yield and provides a foundational approach for similar compounds like 2-(3,4-Difluorophenyl)pyridine (Ding Yuqiang, 2011).
Chemical Properties and Crystal Structures : Various studies have explored the chemical properties and structural aspects of closely related compounds. For instance, new families of lanthanide clusters with unique topologies and dual physical properties have been developed using related pyridine compounds. These clusters exhibit properties like single-molecule magnetism and intense photoluminescence, indicating the potential of this compound in similar applications (Alexandropoulos et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for 2-(3,4-Difluorophenyl)pyridine could involve its use in the development of new organic light-emitting diodes (OLEDs). A study has synthesized a blue Ir(III) complex using this compound as a ligand . The study separated two pairs of enantiomers and found that the OLEDs based on these complexes showed obvious circularly polarized electroluminescence signals .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHNEUIHKIUNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


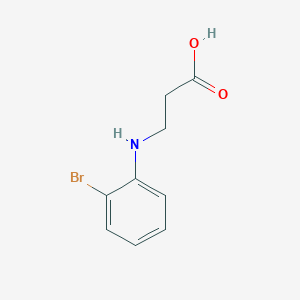

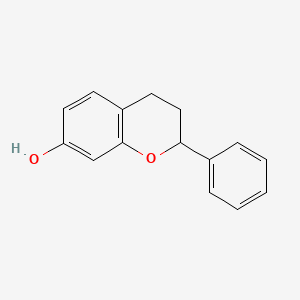
![2-(4-Methylcyclohexylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3264111.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3264121.png)
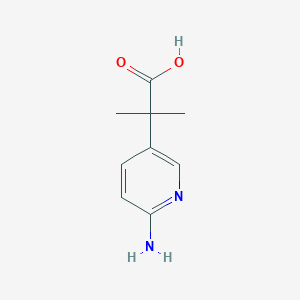
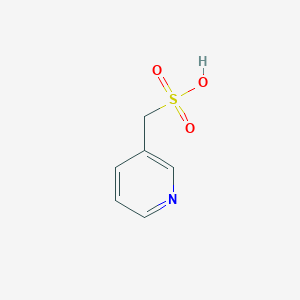

![(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3264145.png)
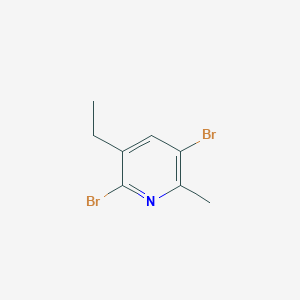

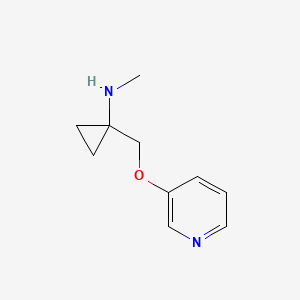
![[1-(Dimethylamino)cyclopropyl]methanol](/img/structure/B3264185.png)
